N-Benzyl-4-hydrazinyl-2-methylbenzamide
Description
N-Benzyl-4-hydrazinyl-2-methylbenzamide is a benzamide derivative characterized by a hydrazinyl substituent at the 4-position and a methyl group at the 2-position of the benzamide core. Its structure includes a benzyl group attached to the nitrogen of the amide moiety, which enhances lipophilicity and may influence pharmacokinetic properties. The compound is synthesized via multi-step protocols, typically involving condensation reactions between hydrazine derivatives and substituted benzaldehydes or benzoyl chlorides . For instance, hydrazine hydrate is often used to introduce the hydrazinyl group, followed by benzylation to attach the N-benzyl substituent .
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-benzyl-4-hydrazinyl-2-methylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-11-9-13(18-16)7-8-14(11)15(19)17-10-12-5-3-2-4-6-12/h2-9,18H,10,16H2,1H3,(H,17,19) |
InChI Key |
KFKWCPLEMNJJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-hydrazinyl-2-methylbenzamide typically involves the following steps:
Formation of the Benzyl Hydrazine Intermediate: Benzyl chloride reacts with hydrazine hydrate to form benzyl hydrazine.
Acylation Reaction: The benzyl hydrazine intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-hydrazinyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-4-hydrazinyl-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-4-hydrazinyl-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features
N-Benzyl-4-hydrazinyl-2-methylbenzamide shares structural similarities with several benzamide and hydrazide derivatives. Key analogs include:
Key Observations :
- Hydrazinyl vs. Hydrazones (e.g., compounds in ) feature a Schiff base linkage (C=N), which may reduce stability under acidic conditions compared to the hydrazinyl group.
- Halogenated derivatives (e.g., 4-chlorobenzylidene in ) exhibit increased lipophilicity and bioactivity but may raise toxicity concerns.
- Hybrid Structures : Compounds incorporating benzimidazole (e.g., ) or triazine rings (e.g., ) demonstrate enhanced π-π stacking interactions, improving binding affinity in biological targets but complicating synthetic routes.
Physicochemical Properties
- Solubility : this compound is less water-soluble than hydroxylated analogs (e.g., 2-hydroxybenzhydrazides ) due to the absence of polar groups. However, the benzyl group enhances membrane permeability.
- Purity and Stability: HPLC data for related compounds (e.g., 96–98% purity for 4-ethylbenzoyl derivatives ) suggest that hydrazinyl derivatives can be synthesized with high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
